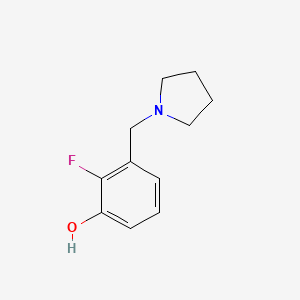
Phenol, 2-fluoro-3-(1-pyrrolidinylmethyl)-
Cat. No. B8648294
M. Wt: 195.23 g/mol
InChI Key: DGONSCRMQNHMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07812040B2
Procedure details


To a solution of intermediate 33, 1-(3-{[tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzyl)pyrrolidine (19 g, 60 mmol) in MeOH (200 mL) was added KF (7.1 g, 120 mmol), and the mixture was stirred at RT for 1 h. The reaction mixture evaporated in vacuo. Water (100 mL) and concentrated HCl were added to attain pH˜6. The organic layer was separated. The aqueous one was extracted with CH2Cl2 (2×100 mL). The organic layers were discarded. The aqueous fraction was alkalized with K2CO3 to pH˜10, the aqueous one was extracted with CHCl3. The organic layer was washed with brine, dried over Na2SO4 and evaporated in vacuo, recrystallized from Et2O/hexane mixture (1:1) to give the title compound (9.3 g, 78%, 48 mmol) as a yellow crystals. LCMS data: 197.1 and 196.1 (M+H)+ (calculated for C11H14FNO 195.24). 1H NMR data (DMSO-d6): 9.63 (s, 1H, OH), 6.87-6.96 (m, 1H, H—Ar), 6.71-6.85 (m, 2H, H—Ar), 3.58 (s, 2H, Ar—CH2); 2.36-2.46 (m, 4H), 1.61-1.72 (m, 4H).
[Compound]
Name
intermediate 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
1-(3-{[tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzyl)pyrrolidine
Quantity
19 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Si]([O:8][C:9]1[C:10]([F:21])=[C:11]([CH:18]=[CH:19][CH:20]=1)[CH2:12][N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)(C(C)(C)C)(C)C.[F-].[K+]>CO>[F:21][C:10]1[C:11]([CH2:12][N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:18][CH:19]=[CH:20][C:9]=1[OH:8] |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
intermediate 33
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
1-(3-{[tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzyl)pyrrolidine
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC=1C(=C(CN2CCCC2)C=CC1)F
|
|
Name
|
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at RT for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (100 mL) and concentrated HCl were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous one was extracted with CH2Cl2 (2×100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous one was extracted with CHCl3
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from Et2O/hexane mixture (1:1)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC=C1CN1CCCC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 48 mmol | |
| AMOUNT: MASS | 9.3 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

